1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, pyridine-4-carboxaldehyde, and appropriate pyrido[3,2-d]pyrimidine precursors. The key steps may involve:
Condensation reactions: to form intermediate compounds.
Cyclization reactions: to construct the pyrido[3,2-d]pyrimidine core.
Substitution reactions: to introduce the 4-chlorophenyl and pyridin-4-ylmethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalyst selection: to enhance reaction rates.
Solvent optimization: to improve product purity and yield.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a different position of the pyridinyl group.
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a different pyrido[2,3-d]pyrimidine core.
Uniqueness
1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and pyridin-4-ylmethyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-16-5-3-15(4-6-16)18(27)13-25-17-2-1-9-24-19(17)20(28)26(21(25)29)12-14-7-10-23-11-8-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEZRIUEVVACBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=NC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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